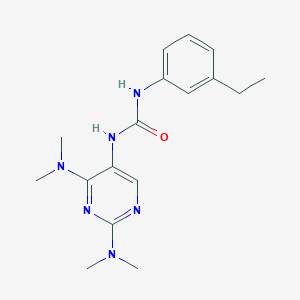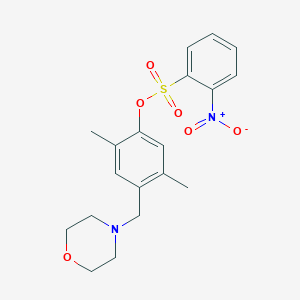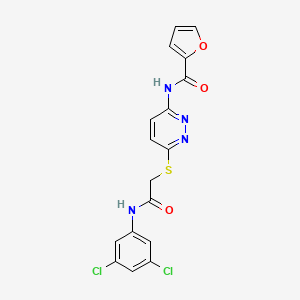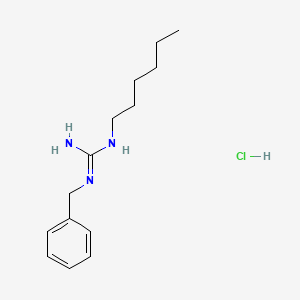
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Si-containing cyclic ureas : Investigated the synthesis of ureas, demonstrating structures through multinuclear NMR spectroscopy (Pestunovich & Lazareva, 2007).
- Complexation-induced unfolding of heterocyclic ureas : Explored the synthesis of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes (Corbin et al., 2001).
- Preparation and spectroscopic studies of some cyclic urea adducts : Characterized urea adducts, focusing on their spectroscopic properties and ligand exchange (Aitken & Onyszchuk, 1985).
Conformational and Photophysical Properties
- Conformational and Tautomeric Control in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine : Explored the conformational equilibrium and tautomerism in urea compounds, highlighting their potential in molecular sensing (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
- Design, synthesis, photophysical properties, and pH-sensing application of pyrimidine-phthalimide derivatives : Investigated the photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their potential as pH sensors and logic gates (Yan et al., 2017).
Chemical and Catalytic Applications
- Iron(III) complexes of sterically hindered tetradentate monophenolate ligands : Studied iron(III) complexes with ligands based on urea derivatives, examining their role in biomimetic coordination chemistry (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-6-12-8-7-9-13(10-12)19-17(24)20-14-11-18-16(23(4)5)21-15(14)22(2)3/h7-11H,6H2,1-5H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJBISXIQBEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)
![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)





![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)





